(1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is a chemical compound that features a benzodioxole ring attached to a brominated ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol typically involves the bromination of a precursor compound containing the benzodioxole ring. One common method is the bromination of (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding ethan-1-ol derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates, or ethers.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Ethan-1-ol derivatives without the bromine atom.
Scientific Research Applications
Chemistry
In organic synthesis, (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
This compound may be used in the development of bioactive molecules, including potential drug candidates. Its structural features allow for interactions with biological targets, making it a useful scaffold in medicinal chemistry.
Industry
In the industrial sector, this compound can be employed in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
(1R)-1-(2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(1R)-1-(2H-1,3-benzodioxol-5-yl)-2-iodoethan-1-ol: Contains an iodine atom, which is more reactive in substitution reactions compared to bromine.
Uniqueness
The presence of the bromine atom in (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the efficient preparation of diverse compounds, highlighting its versatility and importance in scientific research and industrial applications.
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
(1R)-1-(1,3-benzodioxol-5-yl)-2-bromoethanol |
InChI |
InChI=1S/C9H9BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2/t7-/m0/s1 |
InChI Key |
FHFTXZYDHDDIBD-ZETCQYMHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H](CBr)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.